molecular formula C18H17NO2 B14734321 1-(6-Methoxyquinolin-2-yl)-1-phenylethanol CAS No. 6949-90-2

1-(6-Methoxyquinolin-2-yl)-1-phenylethanol

Katalognummer: B14734321
CAS-Nummer: 6949-90-2
Molekulargewicht: 279.3 g/mol
InChI-Schlüssel: BBENASZCLZZBGB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(6-Methoxyquinolin-2-yl)-1-phenylethanol is a chemical compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This compound features a quinoline ring substituted with a methoxy group at the 6-position and a phenylethanol moiety at the 1-position.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-Methoxyquinolin-2-yl)-1-phenylethanol typically involves the reaction of 6-methoxyquinoline with phenylacetaldehyde under acidic or basic conditions. The reaction can be catalyzed by various reagents such as Lewis acids or bases to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, can be optimized to achieve high yields and purity of the compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors or batch reactors. The choice of reactor and process parameters depends on the desired production scale and efficiency. Green chemistry approaches, such as solvent-free reactions and the use of recyclable catalysts, are often employed to minimize environmental impact .

Analyse Chemischer Reaktionen

Types of Reactions

1-(6-Methoxyquinolin-2-yl)-1-phenylethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its potential therapeutic effects in treating diseases such as malaria and cancer.

    Industry: Utilized in the development of novel materials and catalysts

Wirkmechanismus

The mechanism of action of 1-(6-Methoxyquinolin-2-yl)-1-phenylethanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or disrupt the cell membrane of microorganisms, leading to their death .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1-(6-Methoxyquinolin-2-yl)-1-phenylethanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy group at the 6-position and phenylethanol moiety at the 1-position differentiate it from other quinoline derivatives, potentially leading to unique interactions with biological targets and novel therapeutic applications .

Eigenschaften

CAS-Nummer

6949-90-2

Molekularformel

C18H17NO2

Molekulargewicht

279.3 g/mol

IUPAC-Name

1-(6-methoxyquinolin-2-yl)-1-phenylethanol

InChI

InChI=1S/C18H17NO2/c1-18(20,14-6-4-3-5-7-14)17-11-8-13-12-15(21-2)9-10-16(13)19-17/h3-12,20H,1-2H3

InChI-Schlüssel

BBENASZCLZZBGB-UHFFFAOYSA-N

Kanonische SMILES

CC(C1=CC=CC=C1)(C2=NC3=C(C=C2)C=C(C=C3)OC)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.